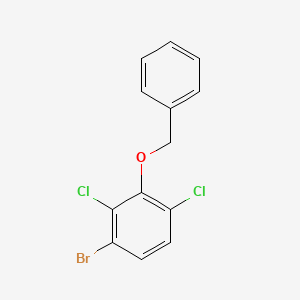
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H3ClF4NO It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
The synthesis of 1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- One common method involves the reaction of 2-chloro-5-fluoropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
- Another approach involves the use of trifluoroacetyl chloride as a reagent, which reacts with 2-chloro-5-fluoropyridine under similar conditions .
-
Industrial Production Methods
- Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .
化学反応の分析
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
-
Types of Reactions
-
Common Reagents and Conditions
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .
科学的研究の応用
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
-
Chemistry
-
Biology and Medicine
-
Industry
作用機序
The mechanism of action of 1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound can interact with various enzymes and receptors, modulating their activity.
- It may inhibit or activate specific signaling pathways, leading to its observed biological effects.
-
Pathways Involved
- The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis.
類似化合物との比較
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
2-Chloro-5-fluoropyridine: A precursor in the synthesis of the target compound.
Trifluoroacetyl chloride: Another reagent used in the synthesis.
Other Pyridine Derivatives: Compounds with similar structures but different substituents.
-
Uniqueness
- The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, imparts unique chemical properties to the compound.
- Its ability to undergo a wide range of chemical reactions and its potential applications in various fields make it a valuable compound for research and industrial use.
特性
分子式 |
C7H2ClF4NO |
|---|---|
分子量 |
227.54 g/mol |
IUPAC名 |
1-(2-chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-5-1-3(4(9)2-13-5)6(14)7(10,11)12/h1-2H |
InChIキー |
SMGHIRBPPNPADT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)F)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)





![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)




